![molecular formula C4H9ClFNO B3040433 (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride CAS No. 2006333-41-9](/img/structure/B3040433.png)
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol”, a useful intermediate for the synthesis of various bioactive molecules, has been achieved by a 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Synthesis of Bioactive Molecules
“(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride” is a useful intermediate for the synthesis of various bioactive molecules . It has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction .
Development of Novel Nucleoside Analogs
Novel nucleoside analogs have been synthesized, in which “(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride” bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group . This synthetic approach involves the cleavage of the N-phenylethyl group in the starting compound and introduction of the nucleobase-bearing amidic chain .
Preparation of Orthogonally Protected Analogs
The compound has been used in the preparation of orthogonally protected analogs, suitable to be used as building blocks of structurally modified oligonucleotides by means of the phosphoramidite chemistry .
Synthesis of Iminosugars
The compound has been used in the synthesis of iminosugars, which are potent inhibitors of human purine nucleoside phosphorylase . These iminosugars are currently in clinical trials for the treatment of T- and B cell cancers, as well as for a variety of autoimmune diseases .
Development of Antimetabolites
The compound has been used in the development of azanucleosides, an important class of analogs antimetabolites displaying different and significant biological activities .
Synthesis of Aza-C-Nucleosides
Research has been directed towards the synthesis of aza-C-nucleosides using "(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride" .
properties
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHCOUWDLIGPH-VKKIDBQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride | |
CAS RN |
2006333-41-9 | |
Record name | rac-(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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